molecular formula C22H24ClNO2 B13731756 Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride CAS No. 16146-82-0

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride

Cat. No.: B13731756
CAS No.: 16146-82-0
M. Wt: 369.9 g/mol
InChI Key: VQPSWBXRVHKHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride is a synthetic flavone derivative characterized by a flavone backbone (2-phenylchromen-4-one) substituted with a methyl group at position 3 and a piperidinomethyl group at position 4. The monohydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications . This compound is structurally related to naturally occurring flavones but distinguishes itself through synthetic modifications aimed at optimizing physicochemical and biological properties. Synonyms include 6-(Diethylaminomethyl)-3-methyl-flavone hydrochloride and Rec7-0052, though its pharmacological profile remains less documented compared to other flavone derivatives .

Properties

CAS No.

16146-82-0

Molecular Formula

C22H24ClNO2

Molecular Weight

369.9 g/mol

IUPAC Name

3-methyl-2-phenyl-6-(piperidin-1-ylmethyl)chromen-4-one;hydrochloride

InChI

InChI=1S/C22H23NO2.ClH/c1-16-21(24)19-14-17(15-23-12-6-3-7-13-23)10-11-20(19)25-22(16)18-8-4-2-5-9-18;/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3;1H

InChI Key

VQPSWBXRVHKHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCCCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavone derivatives, including Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride, typically involves several steps. One common method is the condensation of 2’-hydroxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate undergoes cyclization to form the flavone core structure.

Industrial Production Methods

Industrial production of flavone derivatives often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to facilitate the desired reactions while minimizing side products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzymes. The compound may also interact with specific receptors and enzymes, influencing cellular signaling pathways and gene expression. These interactions contribute to its biological activities, such as anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Flavone, 3-methyl-6-piperidinomethyl-, monohydrochloride with structurally and functionally analogous flavones, glycosides, and chromone derivatives. Key differences in substituents, functional groups, and bioactivities are highlighted.

Table 1: Structural and Functional Comparison of Flavone Derivatives

Compound Name Structural Features Key Functional Groups Biological Activities Solubility/Stability
3-methyl-6-piperidinomethyl-flavone HCl 3-methyl, 6-piperidinomethyl, HCl salt Piperidine, methyl, aromatic rings Undocumented (inferred: CNS targeting) High aqueous solubility (HCl salt)
Homoorientin (flavone C-glycoside) 6-C-glucoside, hydroxyl groups Phenolic -OH, glycoside 55.7% acrylamide inhibition Moderate (glycoside enhances H2O solubility)
Luteolin-4′-O-glucoside (flavone O-glycoside) 4′-O-glucoside, hydroxyl groups Alcoholic -OH, glycoside 47.5% acrylamide inhibition Moderate (pH-dependent stability)
Luteolin (aglycone) Free hydroxyl groups at 3′,4′,5,7 Phenolic -OH, ketone Antioxidant, anti-inflammatory Low (aglycone: poor H2O solubility)
Flavonol (3-hydroxyflavone) 3-hydroxyl group Phenolic -OH, ketone Anticancer, antioxidant Low (requires derivatization)
Isoflavone (3-phenylchromen-4-one) 3-phenyl substitution Aromatic rings, ketone Estrogen modulation Variable (depends on substituents)

Key Findings:

Functional Group Impact on Bioactivity Phenolic vs. Alcoholic Hydroxyls: Flavone C-glycosides (e.g., homoorientin) exhibit superior acrylamide inhibition (55.7%) compared to O-glycosides (e.g., luteolin-4′-O-glucoside, 47.5%) due to the stability of phenolic -OH groups in scavenging reactive intermediates . In contrast, 3-methyl-6-piperidinomethyl-flavone HCl lacks phenolic -OH but features a basic piperidine group, suggesting divergent mechanisms (e.g., receptor binding vs. antioxidant activity). Methyl and Piperidine Substituents: The methyl group at position 3 may enhance lipophilicity, while the piperidinomethyl group (protonated at physiological pH) could improve membrane permeability or CNS targeting, a hypothesis supported by structural analogs .

Solubility and Pharmacokinetics

  • The hydrochloride salt of the target compound confers high aqueous solubility, contrasting with aglycones like luteolin, which require glycosidation or formulation for bioavailability . However, glycosides (e.g., homoorientin) balance solubility and metabolic stability better than free aglycones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.